molecular formula C21H22Cl2N4O B3016514 5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285641-72-6

5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

Cat. No. B3016514
CAS RN: 1285641-72-6
M. Wt: 417.33
InChI Key: MQYBBUSRKDICPP-BHGWPJFGSA-N
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Description

The compound 5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. The adamantyl group attached to the pyrazole ring indicates the presence of a bulky, diamond-like structure that can influence the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides were obtained by reacting carboxamides with selected aldehydes, which could be a similar approach to synthesizing the compound . Additionally, the synthesis of methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate through 1,3-dipolar addition suggests a method for introducing the adamantyl moiety into the pyrazole core . These methods provide a foundation for the potential synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of the adamantyl group is likely to affect the compound's conformation and, consequently, its interaction with biological targets. The structure-activity relationship (SAR) discussed in the context of antitumor activities of pyrazolopyrimidines and Schiff bases indicates that small changes in the molecular structure can significantly impact the compound's efficacy .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including the formation of Schiff bases and reactions with diazo compounds. The synthesis of 4-arylideneamino derivatives from 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazoles suggests that the compound may also be amenable to reactions with aromatic aldehydes to form Schiff bases, which could alter its biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the adamantyl group and the dichlorophenyl moiety. These bulky groups can affect the solubility, stability, and overall reactivity of the compound. The antimicrobial and anti-inflammatory activities of related 5-(1-adamantyl) derivatives indicate that the compound may also possess these properties, which could be explored further in biological assays .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Derivatives similar to "5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide" have shown promising antimicrobial activity. For example, a study on pyrazole derivatives highlighted their effectiveness against Staphylococcus aureus and Bacillus subtilis, indicating potential use in combating bacterial infections without being cytotoxic to mammalian cells (Palkar et al., 2017). Furthermore, similar compounds have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions (Al-Omar et al., 2010).

Antitumor Activity

Adamantane-containing heterocycles, including pyrazole derivatives, have been researched for their antitumor properties. These compounds exhibit cytotoxic activity against various cancer cell lines, offering a pathway for the development of new anticancer agents (Dawson et al., 2007). The structural modification and synthesis of novel derivatives play a crucial role in enhancing their biological activity and therapeutic potential.

Material Science Applications

In the realm of material science, adamantyl-substituted compounds have been utilized in the synthesis of novel materials with unique properties. For instance, polyamides and polyimides containing adamantyl groups have been developed, showcasing improved thermal stability and mechanical strength, suitable for high-performance applications (Liaw & Liaw, 2001).

Future Directions

The study and application of this compound could be a potential area of research, given the interesting properties of both pyrazoles and adamantyl groups. It could be explored for various uses, including medicinal chemistry, materials science, and more .

properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O/c22-16-2-1-15(17(23)6-16)11-24-27-20(28)18-7-19(26-25-18)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26)(H,27,28)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYBBUSRKDICPP-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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